

Spectroscopic Profile of 2-Hydroxymethyl-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxymethyl-3-methylpyridine**

Cat. No.: **B1302321**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Hydroxymethyl-3-methylpyridine**, also known as (2-Methyl-pyridin-3-yl)-methanol, with the CAS Number 56826-61-0. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-Hydroxymethyl-3-methylpyridine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Table 4: Mass Spectrometry Data

m/z	Interpretation
Data not available in search results	

Note: Specific quantitative data for ^1H NMR, ^{13}C NMR, IR, and MS of **2-Hydroxymethyl-3-methylpyridine** were not available in the provided search results. The tables are structured for the inclusion of such data when obtained.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These methodologies are standard for the analysis of organic compounds.

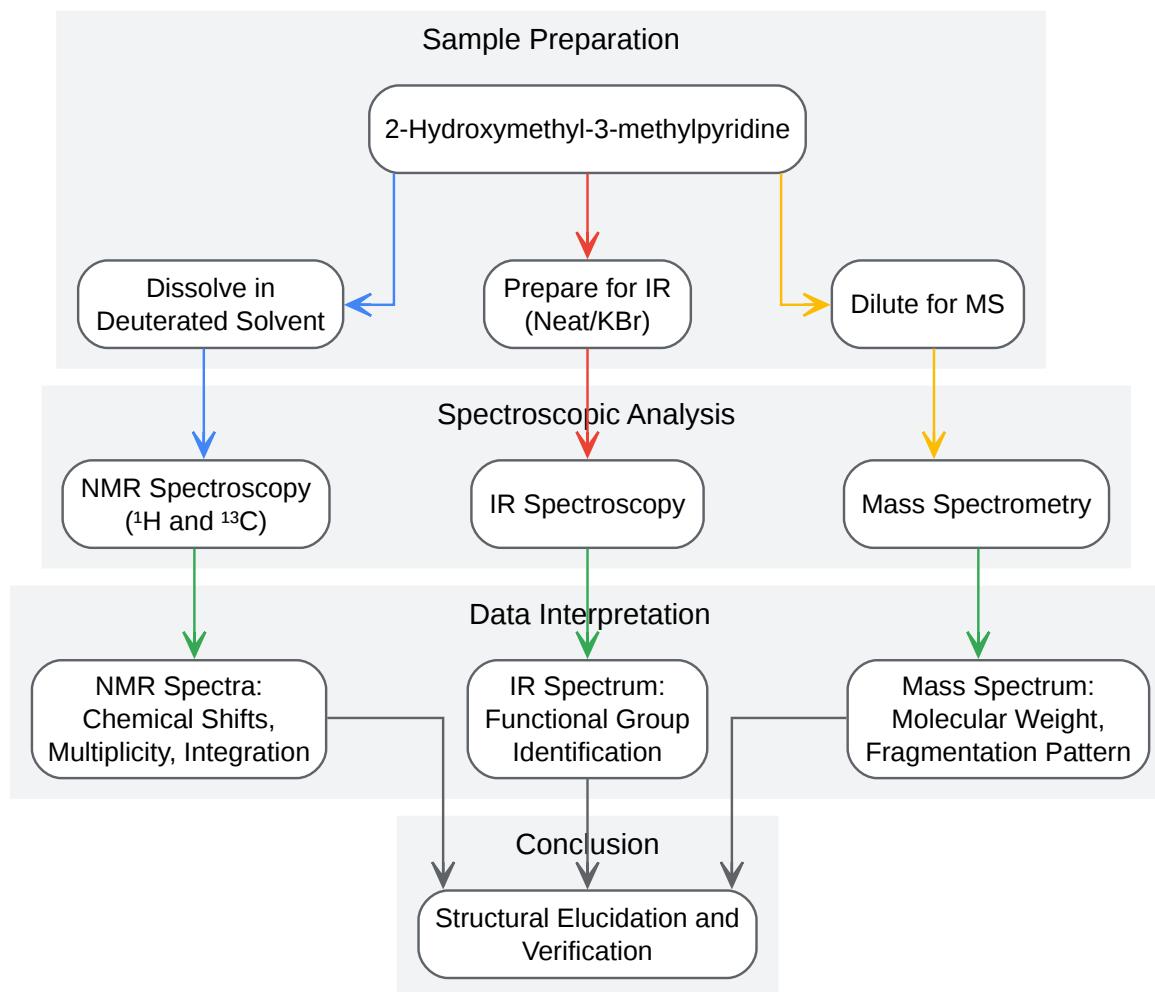
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified **2-Hydroxymethyl-3-methylpyridine** sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution. The solution is then filtered into a 5 mm NMR tube.
- Data Acquisition: The NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR: The proton NMR spectrum is acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters such as chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration values are recorded.

- ^{13}C NMR: The carbon-13 NMR spectrum is acquired to identify the different carbon environments. Typically, a proton-decoupled spectrum is obtained to simplify the spectrum to a series of single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the neat liquid or solid **2-Hydroxymethyl-3-methylpyridine** is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . The resulting spectrum provides information about the functional groups present in the molecule based on the absorption of specific frequencies of infrared radiation.


Mass Spectrometry (MS)

- Sample Introduction and Ionization: A dilute solution of **2-Hydroxymethyl-3-methylpyridine** is introduced into the mass spectrometer. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Experimental Workflow

The logical flow for the spectroscopic analysis of **2-Hydroxymethyl-3-methylpyridine** is depicted in the following diagram.

Spectroscopic Analysis Workflow for 2-Hydroxymethyl-3-methylpyridine

[Click to download full resolution via product page](#)Caption: Workflow for the spectroscopic analysis of **2-Hydroxymethyl-3-methylpyridine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxymethyl-3-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302321#spectroscopic-data-of-2-hydroxymethyl-3-methylpyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com